molecular formula C6H9IN2 B031511 Pyridinium, 1-amino-4-methyl-, iodide CAS No. 7583-92-8

Pyridinium, 1-amino-4-methyl-, iodide

Cat. No.: B031511
CAS No.: 7583-92-8
M. Wt: 236.05 g/mol
InChI Key: POFKFRTXEBLVHC-UHFFFAOYSA-M
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Description

Pyridinium, 1-amino-4-methyl-, iodide is a quaternary ammonium salt derived from pyridine. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound consists of a pyridinium ring with an amino group at the 1-position and a methyl group at the 4-position, with iodide as the counterion.

Mechanism of Action

Target of Action

Pyridinium, 1-amino-4-methyl-, iodide, a type of pyridinium salt, has been found to have a wide range of targets due to its structural diversity . These targets include various biological and biochemical systems where it acts as an anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitor .

Mode of Action

The compound interacts with its targets primarily through ionic interactions. The pyridinium cation in the compound can form ionic bonds with anionic sites on target molecules, leading to changes in the target’s function . For example, as an anti-cholinesterase inhibitor, it can bind to the active site of the enzyme cholinesterase, preventing the breakdown of the neurotransmitter acetylcholine and leading to an increase in its concentration .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific target. In general, it can affect pathways related to cell growth and proliferation (in the case of anti-cancer activity), pathogen survival (in the case of anti-microbial activity), and neurotransmission (in the case of anti-cholinesterase activity) .

Pharmacokinetics

Like other pyridinium salts, it is likely to have good water solubility due to its ionic nature . This could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific target. For instance, as an anti-cholinesterase inhibitor, it can lead to an increase in acetylcholine levels, affecting nerve signal transmission . As an anti-cancer agent, it may inhibit cell proliferation and induce apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its efficacy as a surfactant can be affected by temperature . Furthermore, its stability and reactivity can be influenced by the presence of water and other substances in its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-amino-4-methyl-, iodide typically involves the quaternization of 4-methylpyridine with an appropriate alkylating agent, followed by the introduction of the amino group. One common method involves the reaction of 4-methylpyridine with methyl iodide to form 1-methyl-4-methylpyridinium iodide. This intermediate is then reacted with hydroxylamine-O-sulfonic acid to introduce the amino group, resulting in this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-amino-4-methyl-, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.

    Substitution: The iodide ion can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ion exchange reactions can be carried out using silver salts or other halides.

Major Products Formed

    Oxidation: Pyridinium N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Pyridinium salts with different anions.

Scientific Research Applications

Pyridinium, 1-amino-4-methyl-, iodide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 1-amino-4-methyl-, chloride
  • Pyridinium, 1-amino-4-methyl-, bromide
  • Pyridinium, 1-amino-4-methyl-, nitrate

Uniqueness

Pyridinium, 1-amino-4-methyl-, iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and biological activity. Compared to its chloride and bromide counterparts, the iodide variant may exhibit different pharmacokinetic properties and efficacy in biological applications .

Properties

IUPAC Name

4-methylpyridin-1-ium-1-amine;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2.HI/c1-6-2-4-8(7)5-3-6;/h2-5H,7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFKFRTXEBLVHC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453509
Record name Pyridinium, 1-amino-4-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7583-92-8
Record name Pyridinium, 1-amino-4-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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